tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azepane-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. For example, the tert-butyl group is used to protect the carboxylate group.
Key Reactions: The synthesis may involve key reactions such as amination and hydroxylation to introduce the amino and hydroxy groups, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Scientific Research Applications
tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of azepane derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate include:
tert-Butyl (3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate: A six-membered ring analog.
tert-Butyl (3S,4S)-3-amino-4-hydroxy-pyrrolidine-1-carboxylate: A five-membered ring analog.
Uniqueness
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
LWINOKVVXXXYPN-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H](C1)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |
Origin of Product |
United States |
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